molecular formula C16H18N10 B6453264 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine CAS No. 2549020-30-4

7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine

カタログ番号: B6453264
CAS番号: 2549020-30-4
分子量: 350.38 g/mol
InChIキー: SOUFMINWLGYOAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine features a purine core substituted at the 6-position with a piperazine linker, which is further connected to a 1-methylpyrazolo[3,4-d]pyrimidine moiety.

特性

IUPAC Name

1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFMINWLGYOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Core Modifications

The compound’s uniqueness lies in its hybrid purine-pyrazolopyrimidine-piperazine architecture. Below is a comparative analysis with structurally related compounds from diverse sources:

Table 1: Structural and Functional Comparison
Compound Name/Class Core Structure Key Substituents/Modifications Functional Implications Reference
Target Compound Purine 7-methyl, 6-(piperazine-pyrazolopyrimidine) Enhanced lipophilicity, flexible linker -
4-Imino-1-p-tolyl-pyrazolo[3,4-d]pyrimidine (Compound 2, Molecules 2014) Pyrazolo[3,4-d]pyrimidine 1-p-tolyl, 4-imino Isomerization-prone; reduced stability
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compounds 6–9, Molecules 2014) Pyrazolo-triazolo-pyrimidine Triazole ring fusion Increased rigidity; potential for π-π interactions
4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives (EP 2023) Pyrazino-pyrimidinone Varied piperazine/piperidine substituents (e.g., 4-methyl, 4-ethyl) Optimized pharmacokinetics via substituent tuning
2-(4-Nitrophenyl)-6H,7H-oxazolo[5,4-d]pyrimidin-7-one (EN300-01639) Oxazolo-pyrimidinone 4-nitro phenyl, oxazole ring High polarity; improved aqueous solubility

Key Differentiators

Core Flexibility vs. Rigidity: The target compound’s purine core allows for hydrogen bonding akin to natural nucleotides, whereas pyrazino-pyrimidinone derivatives (EP 2023) prioritize planar aromaticity for stacking interactions . Pyrazolo-triazolo-pyrimidines (Molecules 2014) exhibit fused triazole rings, increasing rigidity but limiting conformational adaptability compared to the target’s piperazine linker .

Substituent Effects: The 7-methyl group on the purine ring enhances lipophilicity, contrasting with the polar carboxylic acid substituent in EN300-01639’s oxazolo-pyrimidinone derivatives . Piperazine substituents in EP 2023 derivatives (e.g., 4-methyl, 4-ethyl) suggest that alkylation balances solubility and membrane permeability, a strategy mirrored in the target compound’s 1-methylpyrazolopyrimidine group .

Synthetic Challenges: Isomerization observed in Molecules 2014’s pyrazolo-triazolo-pyrimidines highlights stability issues absent in the target compound due to its non-fused, modular design .

Pharmacological Considerations (Inferred)

  • Receptor Binding: The piperazine linker in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to pyrazino-pyrimidinone-based inhibitors .
  • Solubility vs. Permeability : The absence of polar groups (e.g., nitro or carboxylic acid) in the target compound suggests a design emphasis on blood-brain barrier penetration over aqueous solubility, unlike EN300-01639 derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。